1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea
CAS No.: 2097867-45-1
Cat. No.: VC7190806
Molecular Formula: C20H17F3N2O3
Molecular Weight: 390.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097867-45-1 |
|---|---|
| Molecular Formula | C20H17F3N2O3 |
| Molecular Weight | 390.362 |
| IUPAC Name | 1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
| Standard InChI | InChI=1S/C20H17F3N2O3/c21-20(22,23)15-4-1-2-5-16(15)25-19(27)24-12-17(26)13-7-9-14(10-8-13)18-6-3-11-28-18/h1-11,17,26H,12H2,(H2,24,25,27) |
| Standard InChI Key | ZIHUVGSRCCUJCS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Introduction
The compound 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule that incorporates several functional groups, including a furan ring, a phenyl ring, a hydroxyethyl group, and a trifluoromethyl group attached to a urea backbone. This structure suggests potential applications in medicinal chemistry, given the diverse biological activities associated with similar compounds.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the search results, but based on its structure, it can be deduced as follows:
-
Furan ring: C4H3O
-
Phenyl ring: C6H5
-
Hydroxyethyl group: C2H5O
-
Trifluoromethylphenyl group: C7H4F3
-
Urea backbone: CH4N2O
Combining these components gives a molecular formula of C25H24F3N2O3. The molecular weight can be calculated as approximately 446.45 g/mol.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the urea backbone and the attachment of the various functional groups. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and molecular weight.
Biological Activities
Compounds with similar structures have shown diverse biological activities, including antibacterial and antitumor properties. The presence of a furan ring and a trifluoromethyl group may enhance these activities due to their ability to interact with biological targets.
Medicinal Chemistry
In medicinal chemistry, compounds like 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea are of interest for their potential to modulate specific biological pathways. Their design often aims to optimize interactions with enzymes or receptors, which can lead to therapeutic applications.
Biological Activity Comparison
-
Antibacterial Activity: Compounds with sulfonamide moieties, like those mentioned in, have shown antibacterial properties.
-
Antitumor Activity: The presence of furan and trifluoromethyl groups may enhance interactions with biological targets relevant to cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume